molecular formula C11H12N2O3 B13650376 Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13650376
M. Wt: 220.22 g/mol
InChI Key: CWZLITIGXILUDF-UHFFFAOYSA-N
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Description

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction typically proceeds at elevated temperatures, resulting in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient method for producing this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies on its mode of action are essential to understand its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-9-5-4-6-10(15-2)13(8)9/h4-7H,3H2,1-2H3

InChI Key

CWZLITIGXILUDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CC=C2)OC

Origin of Product

United States

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